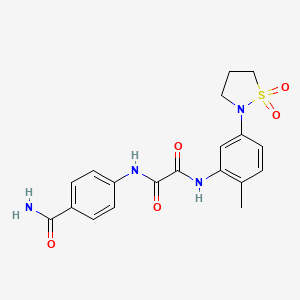

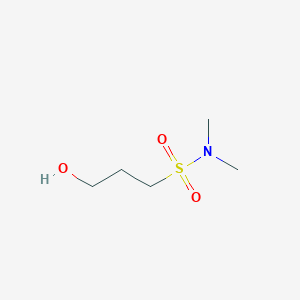

![molecular formula C16H17N3O5S B2521792 ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate CAS No. 1172930-82-3](/img/structure/B2521792.png)

ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an ester group (ethyl 2-oxoacetate), an amine group, a thieno[3,4-c]pyrazole ring, and a p-tolyl group. These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thieno[3,4-c]pyrazole ring indicates a fused ring system, which could have interesting electronic and steric properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. The ester group could undergo hydrolysis or transesterification reactions, while the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the ester and the amine could impact its solubility in different solvents .Applications De Recherche Scientifique

Chemoselective Synthesis Applications

One study discusses the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines using ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, showcasing the synthetic versatility of related compounds for the production of a range of products. This methodology highlights the potential for creating compounds with moderate to good yields, suggesting applications in designing molecules with specific properties for further research or industrial applications (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Protein-Tyrosine Phosphatase Inhibitors

Another study focuses on the synthesis and evaluation of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. These compounds were shown to be effective inhibitors, suggesting the relevance of ethyl 2-oxoacetate derivatives in developing therapeutic agents targeting specific enzymes involved in disease processes (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).

Corrosion Inhibition

Research into the corrosion inhibition properties of pyranpyrazole derivatives for mild steel, which includes compounds with structural similarities to ethyl 2-oxoacetate derivatives, highlights the potential industrial applications in protecting metals from corrosion. These studies demonstrate the relationship between molecular structure and corrosion inhibition efficiency, providing insights into the development of new inhibitors (Dohare, Ansari, Quraishi, & Obot, 2017).

Antitumor Activity

The synthesis and antitumor activity of certain ethyl 2-oxoacetate derivatives, such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, have been explored, indicating the potential of these compounds in anticancer research. Such studies provide a foundation for further investigation into the therapeutic applications of these molecules (Liu, Shi, Hao, Liu, Ding, Wang, & Chen, 2018).

Mécanisme D'action

Target of Action

Pyrazolines and their derivatives have been found to interact with a variety of biological targets, including enzymes like acetylcholinesterase . .

Mode of Action

The mode of action of pyrazolines can vary depending on the specific compound and its targets. For example, some pyrazolines inhibit the activity of enzymes, leading to changes in cellular processes .

Biochemical Pathways

Pyrazolines can affect various biochemical pathways depending on their specific targets. For instance, inhibition of acetylcholinesterase can affect nerve signal transmission .

Result of Action

The molecular and cellular effects of pyrazolines can include changes in enzyme activity, alterations in signal transmission, and potential antioxidant and antitumor activities .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with hydrazine-coupled pyrazole derivatives, which are known for their antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in the metabolic pathways of Leishmania and Plasmodium species, thereby disrupting their life cycles and reducing their pathogenicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s interaction with hydrazine-coupled pyrazole derivatives, for instance, involves molecular docking to the active sites of enzymes, thereby inhibiting their activity and leading to the observed antileishmanial and antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antileishmanial and antimalarial activities without noticeable toxic effects. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of pathogenic organisms such as Leishmania and Plasmodium species. These interactions can lead to changes in metabolic flux and metabolite levels, thereby disrupting the normal metabolic processes of these organisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions are crucial for the compound’s efficacy, as they determine its concentration at the site of action .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects .

Propriétés

IUPAC Name |

ethyl 2-[[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-3-24-16(21)15(20)17-14-12-8-25(22,23)9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMCPIXIQBVONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)

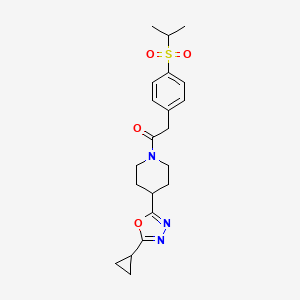

![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)

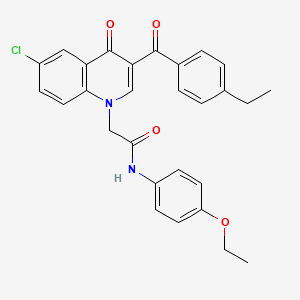

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)

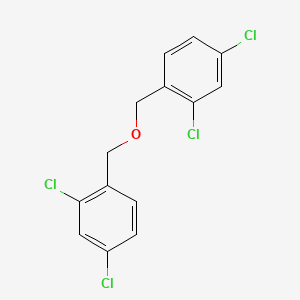

![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)